molecular formula C19H14FN3O2S B2885159 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865182-80-5

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2885159
CAS No.: 865182-80-5
M. Wt: 367.4
InChI Key: RDRBCQPTTRTLHU-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a sophisticated benzothiazole derivative designed for exploratory chemical and pharmacological research. Its molecular architecture, featuring a benzo[d]thiazole core substituted with an acetamido group, a prop-2-yn-1-yl (propargyl) moiety, and a 4-fluorobenzamide group, suggests potential for diverse biological interactions. The compound's structural similarity to other substituted benzothiazoles indicates its value in probing herbicide mechanisms . Furthermore, the presence of the propargyl group provides a versatile chemical handle for Click chemistry, facilitating the synthesis of more complex molecular conjugates or the study of biomolecular interactions through bioconjugation strategies. Researchers can leverage this compound to investigate key biological pathways, including the modulation of neurotransmitter systems. The fluorobenzamide component may influence its affinity and selectivity, making it a candidate for studying transporters and receptors in the central nervous system, such as serotonin, dopamine, and norepinephrine transporters, which are established targets for managing neurobehavioral disorders . This reagent is intended for use in fundamental laboratory studies to advance understanding in medicinal chemistry and chemical biology.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBCQPTTRTLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic compound that has attracted attention in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, focusing on its anticancer effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, with a molecular weight of 393.46 g/mol. The structure includes a thiazole ring, acetamido group, and a prop-2-ynyl moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity against selected cancer cell lines:

Cell Line IC50 (µM) Assay Type
A549 (Lung)6.75 ± 0.192D Assay
HCC827 (Lung)5.13 ± 0.972D Assay
NCI-H358 (Lung)0.85 ± 0.052D Assay

The compound shows higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) culture methods, indicating its potential effectiveness in more traditional laboratory settings .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that similar compounds bind to DNA, specifically within the minor groove, disrupting normal cellular processes and leading to cell death .

Case Studies

  • Study on Lung Cancer Cell Lines : A study evaluated the compound's efficacy against three human lung cancer cell lines using MTS cytotoxicity and BrdU proliferation assays. The results indicated significant inhibition of cell proliferation, with the most potent effect observed in the A549 cell line .
  • Antimicrobial Activity : In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial effects, suggesting a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

Key Example: (Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide ()
Parameter Target Compound Compound
Substituent at Position 6 6-Acetamido (hydrogen-bond donor) 6-Chloro (electron-withdrawing)
Benzamide Group 4-Fluoro (lipophilic, enhances membrane permeability) 4-Isopropylsulfonyl (polar, may improve solubility)
Molecular Weight ~382.07 g/mol (calculated) 432.9 g/mol
Structural Implications Potential for enhanced target binding via acetamido; fluorine improves stability Sulfonyl group increases polarity; chloro may enhance reactivity or steric effects

Discussion :

  • Acetamido may facilitate hydrogen bonding in biological targets, whereas chloro could enhance electrophilicity .
  • The 4-fluorobenzamide in the target compound likely improves metabolic stability compared to the sulfonyl group in , which may increase aqueous solubility but reduce blood-brain barrier penetration .

Heterocyclic Analogues with Benzamide Moieties

Examples:
  • Triazole Derivatives () :
    • Compounds like 6a () and 4g () feature 1,2,3-triazole or thiadiazole cores with benzamide substituents.
    • Key Differences :
  • The target compound’s prop-2-yn-1-yl group allows click chemistry modifications, similar to triazole synthesis in .

  • 1,2,4-Triazole Derivatives (): Compounds 7–9 () incorporate sulfonyl groups and exhibit tautomerism, absent in the target compound.
  • Oxazolone Derivatives () :

    • Synthesized via nickel ferrite-catalyzed condensation, these compounds demonstrate antioxidant and antimicrobial activities.
    • Comparison : The target’s fluorobenzamide may offer superior metabolic stability compared to oxazolones’ ester groups .

Substituent-Driven Functional Comparisons

Table 1: Substituent Effects on Bioactivity
Substituent Type Example Compounds Observed Impact (From Evidence) Relevance to Target Compound
Fluoro (aromatic) Target, 4g () Enhances lipophilicity and stability Likely improves pharmacokinetics
Acetamido Target, 6a () Hydrogen bonding; may enhance target affinity Potential for selective enzyme inhibition
Sulfonyl Increases solubility; may reduce bioavailability Contrasts with target’s fluorobenzamide
Prop-2-yn-1-yl Target, Enables click chemistry modifications Facilitates bioconjugation or prodrug strategies

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, with critical optimization points:
  • Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance reactivity while controlling side reactions .
  • Temperature Control : Maintain low temperatures (0–5°C) during acetylation or coupling steps to prevent by-product formation .
  • Catalysts/Base : Triethylamine is often used to neutralize HCl generated during chloroacetyl chloride reactions .
  • Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC), while column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 eq of prop-2-yn-1-yl bromide) and reaction time (12–24 hr) for the alkylation step .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and Z-configuration (e.g., NOESY for spatial proximity of prop-2-yn-1-yl and acetamido groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Kinase Inhibition Assays : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify primary targets .
  • Apoptosis Analysis : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in treated vs. untreated cells .
  • Molecular Docking : Use AutoDock Vina to model interactions with predicted targets (e.g., Bcl-2 family proteins) based on the fluorobenzamide moiety’s electron-withdrawing effects .
  • siRNA Knockdown : Silence candidate targets (e.g., AKT1) to observe rescue effects on compound efficacy .

Q. What strategies improve structure-activity relationships (SAR) for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with:
  • Fluorine replacements : Chloro or nitro groups at the 4-position to modulate electron density .
  • Prop-2-yn-1-yl modifications : Replace with allyl or propargyl ether groups to alter steric bulk .
  • Bioassay Testing : Screen analogs against 3D tumor spheroids to assess penetration and potency (IC50 values ± SEM) .
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate logP values with cytotoxicity (R² > 0.85) .

Q. How can researchers resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., IC50 ranges: 0.5–5 µM in breast vs. 10–20 µM in lung cancer lines) to identify cell-type-specific effects .
  • Purity Verification : Re-analyze disputed batches via LC-MS to confirm >98% purity, excluding degradation products .
  • Assay Standardization : Re-test under uniform conditions (e.g., 48 hr exposure, 10% FBS) to minimize variability .

Q. What formulations address poor aqueous solubility in preclinical studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for in vivo administration (solubility: ~2 mg/mL) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .
  • Prodrug Design : Synthesize phosphate ester derivatives to improve solubility by 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.